Phenaglycodol
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Overview
Description
Phenaglycodol is a drug that belongs to the group of butanediols with anxiolytic and anticonvulsant properties . It has oral bioactivity and is related pharmacologically to meprobamate .
Synthesis Analysis
The synthesis of Phenaglycodol involves the reaction of p-Chloroacetophenone and NaCN to give the corresponding cyanohydrin . The cyano group is then hydrated in acid to the corresponding amide, p-chloroatrolactamide . The amide group is then further hydrolyzed with a 2nd equivalent of water in concentrated lye to p-chloroatrolactic acid . Finally, nucleophilic addition a couple of equivalents of MeMgI are added to the ester give Phenaglycodol crystals .
Molecular Structure Analysis
Phenaglycodol has a molecular formula of C11H15ClO2 . Its average mass is 214.689 Da and its monoisotopic mass is 214.076050 Da .
Chemical Reactions Analysis
A procedure has been developed for the quantitative and qualitative infrared spectrophotometric analysis of phenaglycodol in tablets and capsules . The procedure consists of a liquid-liquid partition of the drug between chloroform and an aqueous alkaline phase .
Physical And Chemical Properties Analysis
Phenaglycodol has a molecular weight of 214.69 . Its formula is C11H15ClO2 . It has a CLOGP of 2.02, HAC of 2, HDO of 2, and TPSA of 40.46 .
Safety And Hazards
properties
CAS RN |
79-93-6 |
---|---|
Product Name |
Phenaglycodol |
Molecular Formula |
C11H15ClO2 |
Molecular Weight |
214.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methylbutane-2,3-diol |
InChI |
InChI=1S/C11H15ClO2/c1-10(2,13)11(3,14)8-4-6-9(12)7-5-8/h4-7,13-14H,1-3H3 |
InChI Key |
HTYIXCKSEQQCJO-UHFFFAOYSA-N |
SMILES |
CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
Canonical SMILES |
CC(C)(C(C)(C1=CC=C(C=C1)Cl)O)O |
Appearance |
Solid powder |
Other CAS RN |
79-93-6 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Phenaglycodol; Acalmid; Atadiol; Felixin; Puasital; Sedapsin; Sinforil; NSC 169451; NSC-169451; NSC169451 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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